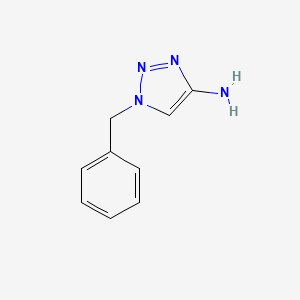

1-benzyl-1H-1,2,3-triazol-4-amine

Description

Contextual Significance of 1,2,3-Triazole Scaffolds in Contemporary Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif is a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. tandfonline.commdpi.com The significance of 1,2,3-triazoles stems from their unique physicochemical properties. They exhibit weak basicity, notable dipole moments, and the capacity to act as both hydrogen bond acceptors and donors, which are crucial for interactions with biological targets. acs.org Furthermore, the triazole ring is metabolically stable and can enhance the water solubility of molecules, adding to its value in drug discovery. acs.orgnih.gov

In medicinal chemistry, 1,2,3-triazole derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.commdpi.com They are often employed as bioisosteres, mimicking the structure and function of other chemical groups like amide bonds, which can lead to improved metabolic stability in drug candidates. tandfonline.comresearchgate.net The versatility of the 1,2,3-triazole scaffold allows it to act as a linker, connecting different pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. tandfonline.comresearchgate.net Beyond medicine, these compounds are utilized in materials science for applications such as the development of corrosion inhibitors and functional coatings. researchgate.netresearchgate.net

Historical Trajectory and Evolution of 1-Benzyl-1H-1,2,3-triazole Chemistry

The journey of 1,2,3-triazole chemistry began in the late 19th century. However, it was the development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century that provided a versatile route to these heterocyclic systems. A monumental leap forward occurred in the early 2000s with the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netorgsyn.org This reaction, known for its high efficiency, regioselectivity, and mild reaction conditions, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com

The synthesis of 1-benzyl-1H-1,2,3-triazoles typically involves the reaction of a benzyl (B1604629) azide (B81097) with an appropriate alkyne. orgsyn.orgresearchgate.net For instance, the reaction of benzyl azide with ethyl propiolate, catalyzed by copper(I), yields ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. nih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov The introduction of the 4-amino group to form 1-benzyl-1H-1,2,3-triazol-4-amine can be achieved through various synthetic strategies, often involving the reduction of a nitro group or the Hofmann rearrangement of an amide. The development of efficient synthetic routes has been crucial for making this and related compounds readily accessible for research.

Delineation of Academic Research Focus on this compound

Academic research on this compound and its derivatives is primarily concentrated on its potential applications in medicinal chemistry and as a versatile building block in organic synthesis. The presence of the 4-amino group provides a key functional handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Medicinal Chemistry Applications:

Derivatives of this compound have shown significant promise as therapeutic agents. For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and identified as potent inhibitors of cancer cell growth. acs.org One such derivative exhibited an IC50 value of 46 nM against MCF-7 human breast tumor cells. acs.org Other studies have explored the cytotoxic activity of conjugates of 1-benzyl-1H-1,2,3-triazole with other heterocyclic systems, such as quinazolinones, against various cancer cell lines. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division. nih.govacs.org

Building Block in Organic Synthesis:

The amine group at the 4-position of the triazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, enabling the construction of a wide range of derivatives. bohrium.com This versatility has been exploited in the synthesis of various heterocyclic systems and potential bioactive molecules. mdpi.com

Below is a table summarizing some of the key research findings related to derivatives of this compound:

| Derivative Class | Research Focus | Key Findings |

| N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | Anticancer Activity | Inhibition of tubulin polymerization; significant cytotoxicity against breast cancer cell lines. acs.org |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Anticancer Activity | One derivative showed high cytotoxicity against BT-474 cancer cells and inhibited tubulin polymerization. nih.gov |

| 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones | Anticancer and AChE Inhibition | Moderate to good cytotoxicity against several human cancer cell lines. nih.gov |

| 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine | Antibacterial Activity | Exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLVYNSMAXMNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313233-08-7 | |

| Record name | 1-benzyl-1H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1h 1,2,3 Triazol 4 Amine and Its Core Structure

Regioselective Construction of the 1,2,3-Triazole Ring System

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

A key method for constructing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction, a cornerstone of "click chemistry," provides high yields and excellent regioselectivity under mild conditions. rsc.orgorganic-chemistry.org The process involves the reaction of an organic azide (B81097) with a terminal alkyne, catalyzed by copper(I), to exclusively form the 1,4-disubstituted triazole isomer. nih.gov

For the synthesis of the 1-benzyl-1H-1,2,3-triazol-4-amine framework, benzyl (B1604629) azide is reacted with an alkyne that has a protected amino group. The catalyst is often generated from a copper(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. organic-chemistry.org One-pot, three-component reactions where the azide is formed in situ from an alkyl halide (like benzyl bromide), sodium azide, and an alkyne are also efficient. acs.orgorganic-chemistry.org The use of specific ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the copper(I) catalyst and improve reaction efficiency. nih.govsmolecule.com

Table 1: Comparison of CuAAC Catalyst Systems

| Catalyst System | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Cu(I) salts (e.g., CuI) | Not always required | Various organic solvents | Direct use of active catalyst. nih.gov |

| Cu(II) salts (e.g., CuSO₄) | Sodium Ascorbate | Aqueous or organic | Catalyst generated in situ; common and robust. organic-chemistry.org |

| Cu/Fe nanoparticles | None | Ambient temperature | Lower copper contamination in the final product. |

| Silica-supported Cu(I) | None | Ethanol | Catalyst is recyclable and environmentally friendly. organic-chemistry.org |

| Ag-based nanoparticles | None | Room temperature | Copper-free alternative with high regioselectivity. rsc.orgrsc.org |

Cyclocondensation Reactions

Cyclocondensation reactions provide an alternative pathway to the 1,2,3-triazole ring. These methods involve the joining of molecular fragments to form the heterocyclic ring in a single step. For instance, the reaction of benzyl azides with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or β-keto esters, can yield highly functionalized 1,2,3-triazoles. researchgate.netresearchgate.net

In a typical procedure, reacting benzyl azide with malononitrile in the presence of a base like potassium carbonate yields 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile. researchgate.net Similarly, modified Wolff's cyclocondensation of α-diazo-β-oxoamides with aminofuroxans, catalyzed by Lewis acids, can produce substituted 1,2,3-triazoles in high yields. rsc.orgresearchgate.net

Base-Catalyzed Approaches (e.g., Dimroth Reaction, Potassium Carbonate catalysis)

Base-catalyzed reactions are crucial for both the synthesis and modification of 1,2,3-triazoles. Potassium carbonate (K₂CO₃) is often used as a mild and effective base to facilitate the reaction between benzyl azides and active methylene compounds in a polar solvent like DMSO. researchgate.netresearchgate.net This approach is valuable for creating 5-amino-1H-1,2,3-triazoles. researchgate.netresearchgate.net

The Dimroth rearrangement is another significant base- or heat-mediated reaction where an endocyclic and an exocyclic nitrogen atom in a triazole ring switch places. wikipedia.org This process typically converts a 5-amino-1-substituted-1,2,3-triazole into its more stable 4-amino isomer. wikipedia.orgresearchgate.net While it can be a useful transformation, modern methods like ruthenium-catalyzed cycloadditions have been developed to synthesize protected 5-amino-1,2,3-triazole-4-carboxylates directly, bypassing the potential for this rearrangement. acs.org

Microwave-Assisted and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes sustainability, leading to the development of microwave-assisted and green chemistry protocols for triazole synthesis. rsc.orgbohrium.com Microwave irradiation dramatically reduces reaction times for CuAAC and other cycloadditions, often from hours to minutes, while improving yields. acs.orgnih.govrsc.org These methods are considered energy-efficient and environmentally friendly. nih.govrsc.org

Green chemistry approaches focus on using benign solvents like water or glycerol (B35011) and developing recyclable catalysts. consensus.app For example, CuAAC reactions can be performed in water using water-soluble ligands or heterogeneous catalysts like copper nanoparticles, which can be recovered and reused. organic-chemistry.orgrsc.orgconsensus.app These strategies minimize waste and avoid the use of hazardous organic solvents, aligning with the principles of sustainable development. rsc.orgtandfonline.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Triazoles

| Method | Heating | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Conventional | Oil Bath | Several hours | Good to Excellent | Standard laboratory procedure. mdpi.com |

| Microwave-Assisted | Microwave Irradiation | Minutes | Often higher than conventional | Rapid, energy-efficient, higher yields. acs.orgnih.gov |

Benzyl Functionalization at the Triazole N1 Position

Strategies for N-Alkylation Utilizing Benzyl Halides

Direct N-alkylation of a pre-formed 1H-1,2,3-triazole with a benzyl halide (such as benzyl bromide) is a common method for introducing the benzyl group. nih.gov This reaction is typically performed in the presence of a base like potassium carbonate or sodium carbonate in a polar aprotic solvent such as DMF. organic-chemistry.orgrsc.org

A significant challenge in this approach is controlling the regioselectivity. The triazole anion is an ambident nucleophile, meaning alkylation can occur at the N1 or N2 positions. acs.org The reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, determine the ratio of the resulting N1 and N2 isomers. mdpi.com For 1,2,3-triazoles, N1-alkylation is often favored. acs.org However, to guarantee exclusive N1-benzylation, the most reliable strategy is to use benzyl azide as a starting material in a cycloaddition reaction, which pre-installs the benzyl group at the desired N1 position from the outset. acs.org

Table 3: Regioselectivity of Triazole Alkylation with Benzyl Bromide

| Triazole System | Base | Solvent | N1:N2 Product Ratio | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Cs₂CO₃ | DMSO | >99:1 | acs.org |

| 4-Phenyl-1,2,3-triazole | Na₂CO₃ | DMF | 81:19 | mdpi.com |

| 1,2,4-Triazole (B32235) | K₂CO₃ | Pyridine | Varies (Isomer mixtures) | nih.gov |

Synthesis of Benzyl Azide Precursors

Benzyl azide is a critical building block for the formation of the 1-benzyl-1,2,3-triazole system. The most common and straightforward method for its synthesis is the nucleophilic substitution (S_N2) reaction between a benzyl halide (bromide or chloride) and an alkali metal azide, such as sodium azide (NaN₃). chemicalbook.comchemspider.comyoutube.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at room temperature. chemicalbook.com The reaction between benzyl bromide and sodium azide in DMSO, for instance, can proceed overnight to give a high yield of benzyl azide after workup. chemicalbook.comchemspider.com Yields for this transformation are generally high, often reported in the range of 73% to 99%. chemspider.com

Alternative and more advanced methods for synthesizing benzyl azides have also been developed to accommodate different starting materials and reaction conditions. organic-chemistry.org One such method involves the use of azidotrimethylsilane (B126382) (TMSN₃) with a copper(II) triflate catalyst to convert secondary benzylic alcohols directly into the corresponding benzyl azides. organic-chemistry.org Another approach enables the synthesis from aldehydes through the in-situ generation and trapping of a reactive azidocarbenium ion intermediate. organic-chemistry.org These varied methods provide flexibility in the synthesis of the essential benzyl azide precursor.

Table 1: Selected Synthetic Methods for Benzyl Azide

| Starting Material | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Benzyl Bromide | Sodium Azide (NaN₃) | DMSO | Standard S_N2 reaction; proceeds at room temperature. | chemicalbook.comchemspider.com |

| Benzyl Chloride | Sodium Azide (NaN₃) | DMF/Water | Classic S_N2 reaction, noted for high yield and purity. | youtube.com |

| Benzylic Alcohols | Azidotrimethylsilane (TMSN₃), Copper(II) triflate [Cu(OTf)₂] | Not specified | Direct conversion of alcohols to azides. | organic-chemistry.org |

| Aldehydes | Reagents to form azidocarbenium ion | Not specified | One-pot reaction via a reactive intermediate. | organic-chemistry.org |

Introduction and Modification of the C4 Amine Group

Once benzyl azide is obtained, the subsequent steps focus on constructing the triazole ring and incorporating the crucial amine functionality at the C4 position. This can be achieved through different strategies, including direct amination techniques on a pre-formed triazole ring or by building the aminated triazole ring from acyclic precursors.

Direct Amine Introduction Techniques

The direct introduction of an amine group onto the C-H bond of a pre-formed 1-benzyl-1H-1,2,3-triazole ring is a challenging transformation. However, research has shown that activating the triazole ring, for example by forming a 1,2,3-triazole N-oxide, facilitates this type of functionalization. An efficient method has been developed for the copper-catalyzed direct C-H amination of 2-aryl-1,2,3-triazole N-oxides. bohrium.comresearchgate.net This process allows for the introduction of various primary and secondary aliphatic and aromatic amines at the C4 (or C5) position under mild conditions. researchgate.net While this approach requires an additional step of N-oxidation of the triazole ring, it represents a viable, though indirect, pathway for the direct installation of an amine group onto the triazole core. bohrium.com

Derivatization from Active Methylene Compounds

A more direct and widely used method for synthesizing 4-amino-1,2,3-triazoles involves a cyclocondensation reaction between an organic azide and an active methylene compound. researchgate.net This approach, an extension of the Dimroth reaction, allows for the construction of the 4-amino-1,2,3-triazole core in a single step. Specifically, benzyl azide can be reacted with active methylene compounds, such as those containing a nitrile group (e.g., malononitrile or other substituted acetonitriles), in a solvent like DMSO with a base catalyst such as potassium carbonate. researchgate.net This reaction directly yields 5-amino-1-benzyl-1H-1,2,3-triazole derivatives. researchgate.net The use of 4(5)-amino functionalized 1,2,3-triazoles as versatile building blocks for more complex heterocyclic systems is well-established, underscoring the utility of this synthetic route. nuph.edu.uaresearchgate.netnih.gov

Table 2: Synthesis of Aminated Triazoles from Active Methylene Compounds

| Azide Component | Active Methylene Component | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzyl Azide | Acetonitrile derivatives | Potassium Carbonate / DMSO | 5-Amino-1-benzyl-1H-1,2,3-triazoles | researchgate.net |

| Organic Azides | Malononitrile | Potassium Carbonate / DMSO | 5-Amino-1-alkyl/benzyl/aryl-1H-1,2,3-triazole-4-carbonitriles | researchgate.net |

Chemical Reactivity and Functionalization of the 1 Benzyl 1h 1,2,3 Triazol 4 Amine Scaffold

Reactivity of the Triazole Nitrogen Atoms

The 1,2,3-triazole ring is an aromatic, electron-rich heterocycle. In the 1-benzyl substituted scaffold, the N1 position is blocked, directing any reactivity of the ring nitrogens to the N2 and N3 atoms.

Nucleophilic Substitution Reactions at Nitrogen Centers

Nucleophilic substitution directly on the nitrogen atoms of the 1-benzyl-1H-1,2,3-triazole ring is not a commonly reported or favored reaction pathway. The triazole ring is an electron-rich aromatic system, which makes it inherently resistant to attack by nucleophiles. Such reactions are generally difficult for heteroaromatic systems unless a strong activating group is present to facilitate the substitution, which is not the case for this scaffold. Research on the functionalization of 1,2,3-triazoles typically proceeds through electrophilic attack on the nitrogen atoms or by modifying the substituents on the carbon atoms of the ring. nih.gov

Electrophilic Attack Studies on the Triazole Ring

With the N1 position occupied by the benzyl (B1604629) group, electrophilic attack can occur at the N2 or N3 positions. This typically leads to the formation of quaternary triazolium salts. The substitution pattern on the triazole ring and the nature of the electrophile can influence which nitrogen is more nucleophilic. While direct alkylation of 1H-1,2,3-triazoles often yields a mixture of 1- and 2-substituted products, the pre-existing N1-benzyl group in 1-benzyl-1H-1,2,3-triazol-4-amine directs further substitution to the other nitrogen atoms. sci-hub.st

Alkylation of N-substituted 1,2,3-triazoles with potent electrophiles like alkyl triflates can lead to the formation of 1,3-disubstituted-1,2,3-triazolium salts. iosrjournals.orgorganic-chemistry.org These triazolium salts are highly activated intermediates that can be used in subsequent synthetic transformations. For instance, studies on related 1-substituted triazoles show that alkylation occurs at the N3 position, creating a strongly electrophilic intermediate triazolium salt. iosrjournals.orgorganic-chemistry.org

Reactions of the C4 Amine Group

The primary amine at the C4 position is a highly reactive and synthetically useful handle, allowing for extensive derivatization of the scaffold.

Acylation and Amide Derivative Formation

The C4-amine group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form a wide range of stable amide derivatives. This reaction is fundamental to modifying the properties of the scaffold for applications in medicinal chemistry. A notable class of derivatives are the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which have been synthesized and evaluated for their biological activities. researchgate.netsci-hub.ru

The general synthesis involves the coupling of a 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid intermediate with an appropriate amine or the acylation of the this compound core. For example, coupling 1-benzyl-1H-1,2,3-triazole-4-carboxylic acids with various piperazine (B1678402) derivatives using coupling agents like HBTU and HOBt affords the desired amide conjugates in good yields. nih.gov

| Starting Material | Acylating/Coupling Partner | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Substituted Piperazines | HBTU, HOBt, DMF | (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | 75-90% | nih.gov |

| Benzyl azide (B81097) | Ethyl propiolate (followed by hydrolysis and amidation) | 1. CuSO₄·5H₂O, NaAsc, t-BuOH/H₂O 2. 4N NaOH 3. Amine, HBTU, HOBt | Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)amides | Good | nih.gov |

Diazotization and Subsequent Transformations

The primary amine at the C4 position can be converted into a diazonium salt through reaction with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid. sci-hub.ru This transformation is a cornerstone of aromatic chemistry, opening pathways to a multitude of other functional groups. While few reports specifically detail the diazotization of this compound, the general principles of heterocyclic amine diazotization are well-established. sci-hub.rugoogle.com

The resulting 1-benzyl-1H-1,2,3-triazol-4-yl diazonium salt is a reactive intermediate. These salts can undergo various subsequent reactions, collectively known as dediazoniation reactions. sci-hub.ru For example, Sandmeyer-type reactions, which use copper(I) salts (CuCl, CuBr, CuCN), can replace the diazonium group with chloro, bromo, or cyano functionalities, respectively. ajchem-a.comnih.gov The instability of some heterocyclic diazonium compounds can be a challenge, but they remain valuable intermediates for introducing a wide range of substituents onto the triazole ring that are not accessible through other means. sci-hub.rugoogle.comgoogle.com

Amination and Alkylation of the Amine Moiety

The C4-amine can be further functionalized through alkylation or amination reactions. Reductive amination, for instance, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines. This method has been used to prepare a series of 1,2,3-triazolylsterols from pregnenolone, where a propargylamine (B41283) intermediate is formed via reductive amination. conicet.gov.ar

Direct alkylation of the amine with alkyl halides can also be achieved. A prominent example is the synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a widely used ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The synthesis of TBTA involves the alkylation of the amine nitrogen, demonstrating the accessibility of the C4-amine for forming more complex structures. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Pregnenolone | Propargylamine | Reductive amination | (20R)-20-(prop-2-yn-1-ylamino)pregn-5-en-3β-ol | conicet.gov.ar |

| 1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole | 1-Benzyl-4-(bromomethyl)-1H-1,2,3-triazole | N-Alkylation | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | researchgate.net |

| Methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate | Aniline derivatives | Reductive amination (using NaBH₄) | Methyl 1-benzyl-5-((phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate derivatives | acgpubs.org |

Reactivity of the Benzyl Moiety

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH₂) linker, offers two primary sites for chemical modification: the aromatic ring and the benzylic carbon. These sites allow for a wide range of functionalizations that can modulate the steric, electronic, and physicochemical properties of the parent molecule.

Aromatic Substitution Reactions on the Benzyl Ring

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). The 1H-1,2,3-triazol-1-yl substituent is generally considered to be electron-withdrawing, which deactivates the attached benzyl ring towards electrophilic attack compared to benzene. This deactivation means that harsher reaction conditions may be required. The substitution is directed primarily to the ortho and para positions of the benzyl ring.

In related systems, such as 4-aryl-1,2,3-triazoles, the electronic nature of the arene significantly influences the reaction pathway. For instance, electron-rich arenes can undergo regioselective halogenation via an electrophilic aromatic substitution mechanism. ehu.es Intramolecular oxidative coupling reactions between the benzyl ring and another aromatic group within the same molecule have also been reported, typically proceeding under the influence of strong oxidizing agents like phenyliodoso bis(trifluoroacetate) (PIFA). researchgate.net While specific examples directly on this compound are not extensively documented, these general principles of reactivity are applicable.

Table 1: Examples of Aromatic Substitution on Benzyl-Triazole Systems

| Reaction Type | Reagent/Conditions | Position of Substitution | Observation | Reference |

|---|---|---|---|---|

| Bromination | NBS, Pd-catalyst | ortho to the triazole-CH₂ group | Palladium-catalyzed ortho-halogenation on electron-neutral/deficient arenes. | ehu.es |

| Bromination | Br₂, mild conditions | 5-position of naphthyl ring | Triazole-directed ortho-bromination did not occur on electron-rich naphthyl substrate; EAS occurred instead. | ehu.es |

Benzylic Position Modifications

The benzylic carbon—the carbon atom attached to both the benzene ring and the triazole nitrogen—is a highly reactive position due to the ability of the adjacent benzene ring to stabilize radical, cationic, and anionic intermediates through resonance. chemistrysteps.comlibretexts.orgkhanacademy.org

Radical Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, leading exclusively to substitution at the benzylic carbon.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.comyoutube.com Provided there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side-chain is cleaved, resulting in the formation of a carboxylic acid. In the context of 1-benzyl-1H-1,2,3-triazole, this would lead to 1H-1,2,3-triazole-1-carboxylic acid, effectively a de-benzylation followed by oxidation.

Nucleophilic Substitution: Benzylic halides are excellent substrates for Sₙ1 and Sₙ2 nucleophilic substitution reactions. khanacademy.org This reactivity is fundamental to the synthesis of many 1-benzyl-1,2,3-triazole derivatives, which often begins with the reaction of a substituted or unsubstituted benzyl halide with sodium azide to form the corresponding benzyl azide. nih.govbeilstein-journals.orgresearchgate.net

Debenzylation: The benzyl group can be removed entirely through catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. lookchem.comthieme-connect.com This debenzylation is a crucial transformation for accessing the parent NH-1,2,3-triazoles, which can then be functionalized with different substituents at the N1 position. The efficiency of this reaction can be enhanced by the presence of additives like 1,1,2-trichloroethane. lookchem.com

Redox Chemistry of the this compound System

The redox chemistry of this scaffold involves both the triazole ring system and its substituents. Oxidation typically targets the nitrogen atoms of the triazole ring, while reduction can affect substituents or, under more forceful conditions, the triazole ring itself.

Oxidation Pathways and Reagents

Oxidation of the this compound system can occur at several positions, primarily leading to the formation of N-oxides.

N-Oxidation: The nitrogen atoms of the 1,2,3-triazole ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). asianpubs.org The formation of an N-oxide increases the electron-deficiency of the triazole ring, which can enhance the acidity of the ring C-H protons and activate the molecule for further C-H functionalization reactions. ehu.esclockss.org For example, palladium-catalyzed direct arylation reactions that fail on the parent 1H-1,2,3-triazole proceed efficiently on the corresponding N-oxide. ehu.es

Table 2: Common Oxidizing Agents and Products

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Peracetic acid | N-Oxidation | 1-Benzyl-1H-1,2,3-triazole N-oxide | |

| Potassium permanganate (KMnO₄) | Benzylic Oxidation | Benzoic acid (from cleavage) | chemistrysteps.comyoutube.com |

| Phthaloyl peroxide | N-Oxidation | 1-Benzoylbenzotriazole (from benzyl alcohol) | nih.gov |

Reduction Mechanisms and Agents

Reduction reactions of the this compound system primarily involve the functional groups attached to the triazole ring, as the ring itself is relatively stable to many reducing agents.

Reduction of Substituents: Functional groups on the triazole ring or the benzyl moiety can often be selectively reduced. For example, ester groups can be regioselectively reduced to alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent. mdpi.comresearchgate.net Studies on 1-substituted 1,2,3-triazole 4,5-diesters have shown that the C5 ester group is more reactive towards reduction by NaBH₄ than the C4 ester group. mdpi.comresearchgate.net Similarly, formyl groups can be reduced to hydroxymethyl groups. acgpubs.org

Reduction of the Triazole Ring: The aromatic 1,2,3-triazole ring is generally resistant to reduction by mild agents like NaBH₄. mdpi.com However, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) have been used to reduce nitrogen heterocycles and can potentially reduce the triazole ring, though this can sometimes lead to decomposition. sci-hub.sesci-hub.seclockss.org Catalytic hydrogenation, while primarily used for debenzylation, can also reduce the triazole ring under forcing conditions, though this is not a common transformation.

Table 3: Common Reducing Agents and Their Effects

| Reagent | Substrate Moiety | Product Moiety | Conditions | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ester | Alcohol | Methanol, Room Temp. | mdpi.comresearchgate.netacgpubs.org |

| Sodium Borohydride (NaBH₄) | Ketone | Alcohol | Methanol, Room Temp. | lookchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | Iminium group | Amine | Low Temperature | sci-hub.se |

| Lithium Aluminum Hydride (LiAlH₄) | N-Cyanoimino group | Methylene group | N/A | clockss.org |

Spectroscopic and Structural Characterization of 1 Benzyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-benzyl-1H-1,2,3-triazol-4-amine and its analogs, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals that are crucial for structural confirmation. For the hydrochloride salt of this compound in DMSO-d₆, the proton on the triazole ring typically appears as a singlet around 8.10 ppm. The protons of the benzyl (B1604629) group resonate in the aromatic region, generally as a multiplet between 7.25 and 7.35 ppm. The two protons of the amine group (NH₂) present as a singlet at approximately 5.60 ppm.

In related 1-benzyl-4-substituted-1H-1,2,3-triazoles, the chemical shift of the triazole proton (H-5) is sensitive to the nature of the substituent at the C4-position. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole proton signal is observed at 7.66 ppm in CDCl₃. rsc.org The benzyl methylene (B1212753) protons (-CH₂-) typically appear as a singlet around 5.5-5.6 ppm. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Derivatives

| Compound | Solvent | Triazole-H (ppm) | Benzyl-H (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| This compound HCl | DMSO-d₆ | 8.10 (s) | 7.25-7.35 (m) | 5.60 (s, NH₂) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.66 (s) | 7.30-7.42 (m) | 5.58 (s, CH₂) |

| 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 7.62 (s) | 7.30-7.41 (m) | 5.58 (s, CH₂), 2.36 (s, CH₃) |

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol researchgate.net | CDCl₃ | 7.50 (s) | 7.20-7.35 (m) | 5.50 (s, N-CH₂), 4.78 (s, C-CH₂), 3.6 (s, OH) |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine tcichemicals.comorgsyn.org | CDCl₃ | 7.66 (s) | 7.23-7.38 (m) | 5.50 (s, N-CH₂-Ph), 3.70 (s, N-(CH₂)₃) |

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound hydrochloride, the carbon atom of the triazole ring attached to the amine group (C4) is observed at approximately 145.2 ppm. In general, for 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the C5 carbon of the triazole ring appears around 120-127 ppm, while the C4 carbon resonates further downfield. mdpi.comresearchgate.net

The carbons of the benzyl group exhibit characteristic signals: the methylene carbon (-CH₂) is typically found around 54 ppm, and the aromatic carbons appear in the range of 128-135 ppm. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Derivatives

| Compound | Solvent | Triazole C4 (ppm) | Triazole C5 (ppm) | Benzyl Carbons (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|---|

| This compound HCl | Not specified | 145.2 | - | - | - |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.orgresearchgate.net | CDCl₃ | 148.1 | 119.5 | 134.6, 129.1, 128.7, 128.0, 54.1 (CH₂) | 130.4, 128.1, 125.6 (Phenyl) |

| 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole rsc.org | CDCl₃ | 148.1 | - | 134.7, 129.0, 128.6, 127.9, 54.1 (CH₂) | 137.9, 129.4, 21.1 (p-tolyl) |

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol researchgate.net | CDCl₃ | 148.3 | 121.7 | 134.8, 129.4, 132.9, 53.4 (CH₂) | 56.1 (C-CH₂OH) |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine orgsyn.org | CDCl₃ | 144.26 | 123.68 | 134.71, 129.03, 128.62, 127.95, 54.05 (N-CH₂-Ph) | 47.05 (N-(CH₂)₃) |

Advanced NMR Techniques for Comprehensive Structural Elucidation

For more complex derivatives, or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt These include:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the benzyl ring and potentially between the benzyl CH₂ and aromatic protons. ncl.res.in

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the benzyl group, the triazole ring, and any substituents, and for confirming the 1,4-substitution pattern of the triazole ring. ncl.res.inumich.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule. ncl.res.in

These advanced techniques are essential for the complete and accurate structural characterization of novel or complex this compound derivatives. digitellinc.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The key vibrational frequencies provide evidence for the presence of the amine group, the triazole ring, and the benzyl substituent.

For amine-substituted triazoles, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. For example, in some amino-1,2,4-triazoles, a strong band around 3211 cm⁻¹ is attributed to N-H stretching. researchgate.net The C=N and N=N stretching vibrations characteristic of the triazole ring are generally found in the 1400-1650 cm⁻¹ range. Aromatic C-H stretching from the benzyl group is expected above 3000 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300–3500 | |

| Aromatic (C-H) | Stretch | >3000 | researchgate.net |

| Triazole Ring (C=N, N=N) | Stretch | 1400-1650 | |

| Nitrile (C≡N) (in derivatives) | Stretch | ~2200 |

For instance, in the related compound tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, characteristic IR peaks are observed at 3136, 3063, and 3032 cm⁻¹ (aromatic C-H), and at 1497 and 1454 cm⁻¹ (ring stretching). orgsyn.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Electrospray ionization (ESI) is a common technique used, which often results in the observation of the protonated molecule ([M+H]⁺). For this compound, the predicted monoisotopic mass is 174.09055 Da. uni.lu

The fragmentation pattern in the mass spectrum can provide structural information. A common fragmentation pathway for 1-benzyl substituted triazoles involves the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). researchgate.netresearchgate.net Further fragmentation of the triazole ring can also occur. For example, in the mass spectrum of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a base peak at m/z 358 and a significant peak at m/z 91 are observed, consistent with the loss of a benzyl group and other fragments. orgsyn.org

Table 4: Predicted and Observed Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Mode | Calculated m/z | Observed m/z | Key Fragments (m/z) |

|---|---|---|---|---|

| This compound | ESI | [M+H]⁺ 175.09783 | - | 91 ([C₇H₇]⁺) |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine orgsyn.org | EI | [M]⁺ 530 | 530 | 358, 91 |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | CI | [M+H]⁺ 236.13 | 236.13 | - |

| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole rsc.org | HRMS (ESI) | [M+H]⁺ 278.1562 | 278.1567 | - |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) analysis has been performed on several derivatives of this compound, providing definitive structural elucidation.

A key precursor, 5-amino-1-benzyl-1,2,3-triazole-4-carboxamide , was found to crystallize in the monoclinic space group P2₁/c. rsc.orgnih.gov The bond lengths within the 1,2,3-triazole ring exhibit values that are intermediate between standard single and double bonds. Notably, the N1–N2 bond is significantly longer (1.376(1) Å) than the N2–N3 bond (1.304(1) Å), a characteristic feature for 1,4,5-substituted 1,2,3-triazoles. rsc.org

Another derivative, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine , crystallizes in the triclinic system with the space group P-1. researchgate.net The asymmetric unit of this compound contains two crystallographically independent but structurally similar molecules. researchgate.net

The structural analysis of metal complexes featuring ligands derived from 1-benzyl-1H-1,2,3-triazole also provides valuable crystallographic data. For instance, a lanthanum(III) complex with the ligand 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine crystallizes in the monoclinic system, space group P21/c. unimi.it Similarly, cobalt complexes with the ligand Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (tbta) have been characterized by X-ray crystallography, revealing distorted capped-octahedral environments around the Co(II) centers. rsc.org

The table below summarizes the crystallographic data for selected derivatives.

| Compound Name | Formula | Crystal System | Space Group | Cell Constants | Ref |

| 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide | C₁₀H₁₁N₅O | Monoclinic | P2₁/c | a = 11.731 Å, b = 7.423 Å, c = 11.188 Å, β = 93.655° | rsc.orgnih.gov |

| 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine | C₂₀H₁₆Cl₂N₆ | Triclinic | P-1 | a = 10.7557 Å, b = 12.7078 Å, c = 15.511 Å, α = 68.029°, β = 86.637°, γ = 87.869° | researchgate.net |

| La(III) complex with 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | - | Monoclinic | P2₁/c | - | unimi.it |

| 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine | C₁₈H₁₇N₇S | Orthorhombic | P bca | a = 8.0487 Å, b = 5.4689 Å, c = 38.721 Å | nih.gov |

Analysis of Intramolecular Hydrogen Bonding and Supramolecular Networks

The crystal structures of this compound derivatives are stabilized by a variety of intramolecular and intermolecular interactions, leading to the formation of complex supramolecular networks.

In the crystal structure of 5-amino-1-benzyl-1,2,3-triazole-4-carboxamide , a weak, undirected intramolecular hydrogen bond is observed between the amine group on the triazole ring and the oxygen atom of the amide group (N5–H3⋯O1). rsc.org Furthermore, intermolecular hydrogen bonds (N4–H2⋯O1) link molecules into dimers. rsc.org These dimers are further connected by π–π stacking interactions between the phenyl groups, with a characteristic distance of 3.531(2) Å, forming undulated ribbons. rsc.org

For 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine , each of the two independent molecules in the asymmetric unit features an intramolecular C-H⋯N hydrogen bond. researchgate.net In the crystal, these independent molecules form centrosymmetric dimers through a pair of N-H⋯N hydrogen bonds, creating R²₂(8) ring motifs. researchgate.net These dimers are subsequently linked by intermolecular N-H⋯Cl and C-H⋯Cl hydrogen bonds, resulting in an extensive two-dimensional supramolecular network. researchgate.net

Other derivatives also showcase a rich variety of non-covalent interactions. The crystal packing of a lanthanum(III) complex is extended into a supramolecular network through nonclassical hydrogen bonds between aromatic C-H groups and oxygen atoms of nitrate (B79036) groups. unimi.it Weak π–π stacking and C-H⋯π contacts also contribute to stabilizing the 3D network. unimi.it In an iron(II) complex derivative, neighboring molecules are linked by weak C—H⋯π, C—H⋯S, and C—H⋯N interactions to form a two-dimensional network. researchgate.net The structure of 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine features an intramolecular N—H⋯S hydrogen bond. nih.gov

The table below details some of the observed hydrogen bonding and other non-covalent interactions.

| Compound Name | Interaction Type | Description | Donor-Acceptor Distance (Å) | Ref |

| 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide | Intramolecular H-bond | N5–H3⋯O1 | 2.956(1) | rsc.org |

| 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide | Intermolecular H-bond | N4–H2⋯O1 | 3.070(2) | rsc.org |

| 5-Amino-1-benzyl-1,2,3-triazole-4-carboxamide | π–π stacking | Phenyl-Phenyl | 3.531(2) | rsc.org |

| 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine | Intermolecular H-bond | N-H⋯N | - | researchgate.net |

| 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine | Intermolecular H-bond | N-H⋯Cl | - | researchgate.net |

| La(III) complex with 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine | π–π stacking | Pyridine-Pyridine | 3.99(4) | unimi.it |

| 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Intramolecular H-bond | N—H⋯S | - | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting molecular properties. While specific computational studies exclusively on 1-benzyl-1H-1,2,3-triazol-4-amine are not extensively detailed in the available literature, the methodologies applied to structurally similar triazole derivatives provide a clear framework for how such an investigation would be conducted.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. d-nb.info For triazole derivatives, the B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) is a commonly employed functional. niscpr.res.inresearchgate.netresearchgate.net This approach offers a balance between computational cost and accuracy.

The selection of a basis set is critical for the precision of the calculations. For analogous compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, the 6-311G(d,p) basis set has been successfully used to optimize molecular geometry and compare it with experimental data from X-ray diffraction. niscpr.res.inresearchgate.net Other studies on related triazoles have utilized basis sets like 6-31G* or 6-311++G(d,p). d-nb.infoirjweb.com These basis sets include polarization functions (d,p) which are important for accurately describing the bonding in molecules with heteroatoms like nitrogen.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that, while less accurate than DFT for many applications due to its handling of electron correlation, serves as a baseline for more advanced calculations. bohrium.com Studies on various triazole systems have employed both HF and DFT methods, often for comparative purposes. bohrium.com These calculations, like DFT, depend on the size and quality of the chosen basis set to achieve accuracy.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. For this compound, analyzing its frontier molecular orbitals, electrostatic potential, and atomic charge distribution is key to predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com

While direct data for this compound is scarce, a study on the closely related compound (1-benzyl-1H-1,2,3-triazol-4-yl)methanol provides valuable insight. In that molecule, the HOMO is localized on the triazole ring and the benzyl (B1604629) π-system, while the LUMO resides on the hydroxymethyl group. The benzyl substitution is noted to raise the HOMO energy compared to unsubstituted triazoles, thereby enhancing nucleophilicity.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Table 1: DFT-calculated electronic parameters for the related compound (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This data indicates moderate chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the sites of electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution across the molecule, with different colors representing different potential values. Red areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, which are electron-poor regions prone to nucleophilic attack. irjweb.comresearchgate.net

For triazole derivatives, MEP analyses consistently show negative potential (red) localized on the nitrogen atoms of the triazole ring due to their lone pairs of electrons. researchgate.netresearchgate.netnih.gov Conversely, positive potential (blue) is often found around the hydrogen atoms of the amine group and the C-H bonds, marking them as potential sites for nucleophilic interaction. irjweb.comnih.gov Therefore, in this compound, the triazole nitrogens would be expected to be primary sites for electrophilic attack, while the amine group would be a likely site for nucleophilic interactions.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis helps in understanding the charge distribution and the electrostatic interactions within the molecule. researchgate.net

In studies of related compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine , Mulliken charge calculations performed at the B3LYP/6-311G(d,p) level reveal the charge distribution across the entire molecular framework. niscpr.res.inresearchgate.net For the analogue (1-benzyl-1H-1,2,3-triazol-4-yl)methanol , a calculated Mulliken charge of -0.32 e was reported for the N2 atom of the triazole ring. This negative charge is consistent with MEP analysis, indicating it as an electron-rich center. A full Mulliken analysis of this compound would provide specific charge values for each atom, offering a quantitative picture of its electronic landscape.

| Atom | Mulliken Charge (e) |

| N2 (of triazole ring) | -0.32 |

| Table 2: Example Mulliken atomic charge for the N2 atom in the related compound (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, indicating an electron-rich site. |

Conformational Analysis and Energetic Stability Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the conformational landscape of this compound and its analogs. By calculating the potential energy surface, researchers can identify the most stable conformers of a molecule. For instance, in a study of a related compound, 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one, a conformational analysis was performed by scanning the dihedral angle s(C8-S12-C13-C14) at 10-degree steps. researchgate.net This analysis revealed two stable conformers, with the most stable one exhibiting the minimum energy. researchgate.net The energy difference between the stable and less stable conformers provides insight into the molecule's flexibility and the population of each conformation at a given temperature. researchgate.net

In another example, the conformational analysis of 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile showed that the conformation observed in the solid state is nearly 7 kcal mol⁻¹ higher in energy than the energy-minimized structure. nih.gov The solid-state conformation features an anti disposition of the terminal rings, whereas the calculated low-energy conformation has a syn arrangement, allowing for intramolecular π–π interactions. nih.gov This highlights that the conformation in a crystal lattice can be influenced by packing forces and may not represent the lowest energy state of an isolated molecule.

The orientation of the benzyl group relative to the triazole ring is a key conformational feature. In many derivatives, the benzyl group is nearly perpendicular to the plane of the triazole ring. For example, in 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole, the dihedral angle between the benzyl group and the triazole ring is 80.64 (8)°. researchgate.net This contrasts with the nearly coplanar arrangement of a phenyl group in a similar compound, suggesting that the methylene (B1212753) spacer in the benzyl group provides greater conformational flexibility. researchgate.net

Table 1: Dihedral Angles in 1-Benzyl-1H-1,2,3-triazole Derivatives

| Compound | Dihedral Angle (Benzyl-Triazole) | Dihedral Angle (Substituent-Triazole) | Source |

| 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole | 80.64 (8)° | 30.27 (12)° | researchgate.net |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 87.94° | 3.35° | researchgate.net |

| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 67.87 (11)° | - | researchgate.net |

| 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile | 79.30 (13)° | 64.59 (10)° | nih.gov |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and confirm the molecular structure. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For a derivative, 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one, DFT calculations at the B3LYP/6-13G(d,p) level of theory were used to compute IR, ¹H NMR, and ¹³C NMR spectra. researchgate.net The calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. dergipark.org.tr The comparison between the calculated and experimental spectra for this compound showed good agreement, confirming the proposed structure. researchgate.net

Similarly, for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, the molecular geometry was optimized using DFT with the B3LYP/6-311G(d,p) basis set. researchgate.net The calculated ¹H NMR and ¹³C NMR chemical shifts were then compared with the experimental data, showing a good correlation. researchgate.netncl.res.in Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. researchgate.net This method provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed in the UV-Vis spectrum. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Triazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value | Source |

| IR (C=N stretch) | 1653 cm⁻¹ | - | researchgate.net |

| ¹H NMR (Aromatic Protons) | δ 7.2–7.5 ppm | - | |

| ¹³C NMR (Triazole C4) | - | - | |

| UV-Vis (λmax) | - | - |

Reactivity Prediction and Mechanistic Insights

Computational methods provide valuable insights into the reactivity of molecules and the mechanisms of chemical reactions. Frontier Molecular Orbital (FMO) theory is a key concept used to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO energy gap are important descriptors of molecular reactivity. isres.org A small HOMO-LUMO gap generally indicates high reactivity. isres.org

For 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one, the HOMO and LUMO energies were calculated to predict the molecule's reactivity and stability. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MESP) maps are also used to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netisres.org In a study of a 1,2,4-triazole (B32235) derivative, the MESP map showed that the triazole nitrogens have electrophilic character, while the amine groups are nucleophilic. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique that provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. isres.org These calculations can help to understand the electronic factors that govern the reactivity of this compound and its derivatives.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in non-linear optics (NLO). Computational chemistry can be used to predict the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO activity. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

For 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one, the first hyperpolarizability was calculated to be significant, suggesting that this compound could have applications in NLO materials, such as in photovoltaic solar cells. researchgate.net Similarly, the second-order optical nonlinearity of another triazole derivative was calculated, yielding a molecular hyperpolarizability of 3.068×10⁻³⁰ esu. researchgate.net The investigation of NLO properties often involves analyzing the electronic structure and intramolecular charge transfer within the molecule, as these factors are crucial for a large NLO response. bohrium.comresearchgate.net

Table 3: Calculated First Hyperpolarizability (β) for Triazole Derivatives

| Compound | Calculated β (esu) | Computational Method | Source |

| 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one | - (described as significant) | DFT/B3LYP/6-13G(d,p) | researchgate.net |

| 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine | 3.068×10⁻³⁰ | TD-DFT | researchgate.net |

Note: The specific value for the first compound was not provided in the source, only its significance was mentioned.

Advanced Applications and Biological Activity of 1 Benzyl 1h 1,2,3 Triazol 4 Amine Derivatives in Life Sciences

Role as a Privileged Scaffold in Drug Discovery

The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide framework is recognized as a privileged scaffold in drug discovery. nih.govnih.gov This designation is due to its ability to serve as a versatile template for creating libraries of compounds that can interact with various biological targets. nih.gov The triazole ring is often considered a bioisostere for amide bonds, offering enhanced metabolic stability. Its straightforward synthesis, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid generation of diverse derivatives for structure-activity relationship studies. nih.govacs.org

Interaction with Biological Targets: Enzyme-Ligand Binding Mechanisms

Derivatives of 1-benzyl-1H-1,2,3-triazol-4-amine have been shown to interact with several key enzymes through specific binding mechanisms, which have been elucidated using techniques like molecular docking.

Tubulin Polymerization Inhibition: A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov In silico analysis revealed a correlation between their antiproliferative activity and that of known antimicrotubule agents. nih.gov This was confirmed by in vitro assays showing that these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: Certain N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives, which incorporate the benzyl-triazole concept, have demonstrated significant inhibition of AChE. nih.gov Molecular docking studies indicated that these compounds share similar interaction patterns with the enzyme as the standard drug donepezil. nih.gov

α-Glucosidase Inhibition: Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have shown potent, competitive inhibition of the α-glucosidase enzyme. nih.gov Molecular docking simulations revealed that these hybrids bind effectively within the enzyme's active site, interacting with key catalytic residues (Asp214, Glu276, and Asp349). The R-enantiomer of the most active compound, in particular, formed a highly stable complex, with its benzyl (B1604629) ring situated deep within the binding site. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Research has identified several key structural features that influence bioactivity.

Substitutions on the Benzyl Group: For antiproliferative activity via tubulin inhibition, a meta-phenoxy substitution on the N-1-benzyl group was found to be important. nih.govnih.govacs.org In the case of α-glucosidase inhibitors, substitutions on the pendant benzyl group significantly modulated activity. Replacing a hydrogen atom with a methyl group doubled the inhibitory effect, while other substitutions with both electron-donating and electron-withdrawing groups also enhanced activity. nih.gov

Modifications of the Arylamide Moiety: In the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide series, a variety of heterocyclic substitutions for the aryl group of the arylamide were well-tolerated, allowing for fine-tuning of the antiproliferative properties. nih.govnih.govacs.org

Substituents at the C-4 Position of the Triazole Ring: The nature of the substituent at the C-4 position of the triazole ring is critical. For antioxidant activity, compounds with alkyl-hydroxyl substituents at C-4 demonstrated significant DPPH-scavenging ability, highlighting the importance of the hydroxyl group. scielo.org.mx Conversely, derivatives with a hydroxyl or free amine group attached to the carbon adjacent to C-4 showed a loss of this activity. scielo.org.mx

Antimicrobial Agent Development

The 1-benzyl-1H-1,2,3-triazole scaffold has been extensively investigated for the development of new antimicrobial agents to combat drug-resistant pathogens. chemistryjournal.net These derivatives have shown a spectrum of activity against bacteria, fungi, and viruses. ontosight.ainih.gov

Antibacterial Activity

Derivatives of 1-benzyl-1H-1,2,3-triazole have exhibited activity against both Gram-positive and Gram-negative bacteria. While some studies report weak to moderate inhibition, specific derivatives have shown promise. scielo.org.mxscielo.org.mx For instance, 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol (B49286) showed selective, moderate inhibition of Staphylococcus aureus, while 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol was active against strains of Escherichia coli and Salmonella enterica serovar Typhi. scielo.org.mxscielo.org.mxresearchgate.net Furthermore, the 1,2,3-triazole scaffold is considered a useful template for developing novel antitubercular agents, with the potential to overcome drug resistance in Mycobacterium tuberculosis. researchgate.net The hybridization of the 1,2,3-triazole core with other pharmacophores, like coumarins, has yielded compounds with notable antibacterial effects, especially against Enterococcus faecalis.

Table 1: Antibacterial Activity of 1-Benzyl-1H-1,2,3-triazole Derivatives

| Compound | Target Organism | Observed Activity | Reference |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | Moderate, selective inhibition (50-200 µg/mL) | scielo.org.mx, researchgate.net, scielo.org.mx |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli (AO11, AO15) | Moderate inhibition | scielo.org.mx, researchgate.net, scielo.org.mx |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Salmonella enterica serovar Typhi | Moderate inhibition | scielo.org.mx, researchgate.net, scielo.org.mx |

| Naphthoquinone-triazole hybrids | Mycobacterium tuberculosis (Mtb) | Potent activity (MIC90 = 0.5 µM) | bsu.edu.az |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Significant activity (MIC = 12.5–50 µg/mL) | mdpi.com |

Antifungal Properties

A significant body of research has focused on the antifungal potential of 1,2,3-triazole derivatives. Novel analogues of 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole have demonstrated potent antifungal activity against a range of human pathogenic fungi, with efficacy comparable or superior to established drugs like fluconazole (B54011) and voriconazole (B182144). chemistryjournal.net Similarly, a series of fluconazole analogues incorporating a 1-benzyl-1H-1,2,3-triazole moiety showed promising activity against eight human pathogenic fungi. nih.gov

Table 2: Antifungal Activity of 1-Benzyl-1H-1,2,3-triazole Derivatives

| Compound Series | Target Organisms | Observed Activity | Reference |

| 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole analogues | Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, Aspergillus flavus | Potent activity, comparable to voriconazole and fluconazole | chemistryjournal.net |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{N-benzyl-N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol derivatives | Eight human pathogenic fungi | Significant antifungal activity | nih.gov |

Antiviral Investigations

The 1,2,3-triazole ring is a key component in many compounds investigated for antiviral activity. nih.gov Research has explored the efficacy of 1-benzyl-1H-1,2,3-triazole derivatives against several viruses.

Anti-HIV Activity: 1-Benzyl-1H-1,2,3-triazoles linked to carbohydrate templates have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. Several of these compounds were found to be active inhibitors with lower cytotoxicity than the standard drug AZT. researchgate.net

Anti-SARS-CoV-2 Activity: In the search for treatments against SARS-CoV-2, 1,2,3-triazole-benzofused molecular conjugates have been designed and studied. nih.gov Molecular docking and in vitro assays showed that these compounds could be effective and safe drugs against SARS-CoV-2 and its variants, like Omicron, by targeting the virus's spike proteins. nih.gov

Anti-Influenza Activity: Triazole derivatives have also been tested against influenza viruses. (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, derived from the alkaloid lupinine, were able to reduce the infectivity of influenza A viruses, demonstrating their potential as virucidal agents. mdpi.com

Anti-Parasitic Disease Research (e.g., Antichagasic, Antimalarial Activity)

The 1,2,3-triazole core is a versatile scaffold that has been incorporated into molecules targeting various parasitic diseases.

Antichagasic Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern, particularly in Latin America. nih.gov Research into new therapeutic agents has identified 3-nitro-1H-1,2,4-triazole-based compounds as promising candidates. nih.gov A series of these compounds, including amines, amides, and sulfonamides, have demonstrated potent activity against T. cruzi amastigotes, the intracellular replicative stage of the parasite. nih.gov Several of these derivatives exhibited significantly greater potency than the current reference drug, benznidazole. nih.govnih.gov Specifically, a benzyl amine derivative was selected for in vivo studies based on its strong in vitro activity. nih.gov The mechanism of action for these nitrotriazoles is believed to involve activation by a type I nitroreductase, an enzyme specific to trypanosomatids. nih.gov

Antimalarial Activity: Malaria, caused by Plasmodium parasites, continues to be a global health challenge, exacerbated by the emergence of drug-resistant strains. sci-hub.se Derivatives of 1,2,3-triazole have been investigated as potential antimalarial agents. For instance, a series of 1,2,3-triazole-naphthoquinone conjugates were synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov Some of these compounds displayed promising antimalarial activity, with the most potent derivatives showing low antiproliferative activity against human cell lines, suggesting a degree of selectivity. nih.gov Another study focused on 1H-1,2,3-triazole-tethered 4-aminoquinoline-benzoxaborole hybrids, which showed significant anti-plasmodial efficacy against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. sci-hub.se The inclusion of the quinoline (B57606) core was found to substantially enhance antimalarial activity. sci-hub.se

Anticancer and Antiproliferative Research

The 1-benzyl-1H-1,2,3-triazole-4-amine scaffold has been extensively studied for its potential in cancer therapy, with derivatives showing efficacy against a range of cancer cell lines through various mechanisms.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth. nih.govnih.gov One particular compound from this series, designated 13e, exhibited a half-maximal inhibitory concentration (IC50) of 46 nM against the MCF-7 human breast tumor cell line. nih.govnih.govacs.org Structure-activity relationship (SAR) studies revealed that a meta-phenoxy substitution on the N-1-benzyl group is crucial for this antiproliferative activity. nih.govnih.govacs.org

In another study, two series of compounds, 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, were evaluated for their cytotoxicity. nih.govresearchgate.net These compounds demonstrated moderate to good activity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). nih.govresearchgate.net Furthermore, a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides was screened for antiproliferative activity against several cancer cell lines, including DU-145, A-549, MCF-7, and HeLa. researchgate.net Many of these compounds showed promising cytotoxicity, particularly against the A549 lung cancer cell line. researchgate.net

| Compound/Series | Cell Line | Activity | Reference |

|---|---|---|---|

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (13e) | MCF-7 | IC50 = 46 nM | nih.govnih.govacs.org |

| 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones | SW620, PC-3, NCI-H23 | Moderate to good cytotoxicity | nih.govresearchgate.net |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | A549 | Promising cytotoxicity | researchgate.net |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec) | BT-474 | IC50 = 0.99 ± 0.01 μM | rsc.org |

Beyond direct cytotoxicity, derivatives of this compound have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For instance, 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one was found to significantly induce early apoptosis and cause cell cycle arrest at the G2/M phase in SW620 colon cancer cells. nih.govresearchgate.net

Similarly, detailed biological studies on a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative, compound 10ec, revealed its ability to induce apoptosis in BT-474 breast cancer cells. rsc.org This was confirmed through various assays, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining. rsc.org Flow cytometric analysis further demonstrated that this compound induces apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases. rsc.org

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were also shown to induce M-phase arrest in HeLa cells. nih.gov Flow cytometry revealed that several compounds in this series significantly increased the population of cells in the G2/M phase. nih.gov Another study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides showed that the most potent compound induced apoptosis in A549 lung cancer cells, which was confirmed by examining mitochondrial membrane potential, Hoechst staining, and Annexin V-FITC assays. researchgate.net This compound also caused cell cycle arrest at the G2/M phase. researchgate.net

A key mechanism underlying the anticancer activity of some this compound derivatives is their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.

Research on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has provided strong evidence for their antimicrotubule activity. nih.govnih.gov In silico analysis of their antiproliferative activity against the NCI-60 human tumor cell line panel showed a correlation with known antimicrotubule agents like paclitaxel (B517696) and vincristine. nih.govnih.gov This was further supported by in vitro studies demonstrating that these compounds inhibit tubulin polymerization, cause G2/M-phase arrest in HeLa cells, and disrupt the normal microtubule network as observed by confocal microscopy. nih.govnih.gov